2-cyclopropyl-1H-indol-5-amine
Overview
Description
2-cyclopropyl-1H-indol-5-amine is a chemical compound with a molecular weight of 172.23 . The physical form of this compound is a powder .
Synthesis Analysis
The synthesis of indole derivatives, such as 2-cyclopropyl-1H-indol-5-amine, has been a central theme in organic synthesis over the last century . Various methods have been developed, many of which involve the construction of the indole ring system from an existing benzene ring bearing the appropriate functionality .Molecular Structure Analysis
The molecular structure of 2-cyclopropyl-1H-indol-5-amine consists of a cyclopropyl group attached to the 2-position of an indole ring, and an amine group attached to the 5-position .Chemical Reactions Analysis
Indole derivatives, including 2-cyclopropyl-1H-indol-5-amine, exhibit a wide range of chemical reactivity. They are known to undergo electrophilic substitution reactions readily due to the presence of excessive π-electrons .Physical And Chemical Properties Analysis
2-cyclopropyl-1H-indol-5-amine is a powder with a molecular weight of 172.23 . It is stored at a temperature of 4 degrees Celsius .Safety And Hazards
Future Directions
Indole derivatives, including 2-cyclopropyl-1H-indol-5-amine, have diverse biological activities and immense potential for further exploration for new therapeutic possibilities . The development of new methodologies for the synthesis of indole derivatives continues to be an active area of research .
properties
IUPAC Name |
2-cyclopropyl-1H-indol-5-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c12-9-3-4-10-8(5-9)6-11(13-10)7-1-2-7/h3-7,13H,1-2,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWGARJMIORRKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC3=C(N2)C=CC(=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001306845 | |
Record name | 2-Cyclopropyl-1H-indol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001306845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopropyl-1H-indol-5-amine | |
CAS RN |
952664-86-7 | |
Record name | 2-Cyclopropyl-1H-indol-5-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=952664-86-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Cyclopropyl-1H-indol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001306845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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